2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C6H12N2O2. It is also known as “1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one” with the CAS Number: 1421070-16-7 .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction. This was followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H12N2O2.Scientific Research Applications
Synthesis and Structural Applications
- 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one and its derivatives are integral in various synthesis processes. For instance, Chen et al. (1972) discuss the preparation of 1-t-Butyl-3-amino, 1-t-butyl-3-aminomethyl-, and 1-t-butyl-2-aminomethylazetidine, which are derivatives of azetidine, by ammonolysis and reduction processes. These derivatives yield corresponding alcohols like 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine upon deamination (Chen et al., 1972).
- Azetidines and azetidin-2-ones, closely related to the chemical , are known for their thermal stability and reactivity with electrophiles and nucleophiles. Singh et al. (2008) elaborate on how azetidines can be synthesized from acyclic precursors and used in the synthesis of cyclic products such as piperidines and pyrrolidines (Singh et al., 2008).
Pharmaceutical and Antiviral Applications
- The enantiomerically pure synthesis of compounds derived from this compound has been researched for potential antiviral applications. Nishiyama et al. (1995) synthesized compounds like [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl] adenine and guanine, evaluating their anti-HSV-1, -2, and anti-HIV-1 activities (Nishiyama et al., 1995).
Future Directions
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDYIFNBTGIMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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